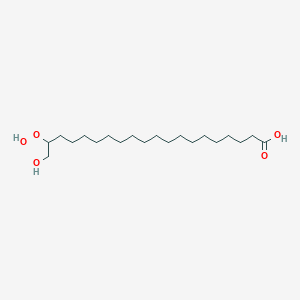
19-Hydroperoxy-20-hydroxyarachidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroperoxy-20-hydroxyarachidic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H40O5 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Eicosanoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Significance
19-Hydroperoxy-20-hydroxyarachidic acid is part of the hydroxyeicosatetraenoic acids (HETEs) family, which are metabolites of arachidonic acid. These compounds are generated through enzymatic pathways involving cytochrome P450 enzymes, particularly CYP4A and CYP4F subfamilies. The production of 19-HPA is significant for several reasons:
- Regulation of Vascular Function : Similar to other HETEs, 19-HPA is implicated in regulating vascular tone and blood pressure. It may modulate the effects of 20-hydroxyeicosatetraenoic acid (20-HETE), which is known for its vasoconstrictive properties .
- Role in Inflammation : Research indicates that 19-HPA may influence renal inflammation and hemodynamics. Its effects on kidney function can be critical in understanding hypertension and renal diseases .
Potential Therapeutic Uses
The therapeutic potential of 19-HPA is being investigated in various contexts:
- Cardiovascular Health : Given its role in vascular regulation, 19-HPA could be explored as a target for managing conditions like hypertension. Studies suggest that manipulating levels of HETEs can influence blood pressure responses in animal models .
- Renal Function : The compound's involvement in renal hemodynamics positions it as a candidate for further research into treatments for renal diseases, particularly those associated with inflammation and hypertension .
- Cancer Research : Emerging evidence suggests that HETEs, including 19-HPA, may play roles in tumor biology. Understanding how these metabolites affect cancer progression could lead to novel therapeutic strategies .
Case Studies and Research Findings
Several studies have examined the effects and applications of 19-HPA:
- Vascular Studies : In rodent models, alterations in HETE production have been linked to changes in vascular responsiveness. For instance, inhibiting the production of 20-HETE has shown promise in reducing hypertension induced by androgen treatments .
- Kidney Inflammation : A study demonstrated that increased levels of HETEs correlate with renal inflammation markers. This suggests that targeting these pathways could mitigate inflammatory responses in renal tissues .
- Cancer Associations : Research has identified associations between arachidonic acid metabolites and various cancer types, indicating that HETEs might influence tumor growth or metastasis through their effects on cell signaling pathways .
Data Table: Summary of Research Findings on this compound
| Study Focus | Key Findings | Implications |
|---|---|---|
| Vascular Regulation | Modulates blood pressure through interaction with 20-HETE | Potential target for hypertension therapy |
| Renal Hemodynamics | Influences renal inflammation and sodium absorption | Insights into treatment for renal diseases |
| Cancer Biology | Associated with tumor growth and progression | Possible role in cancer therapeutics |
Propriétés
Numéro CAS |
143304-82-9 |
|---|---|
Formule moléculaire |
C20H40O5 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
19-hydroperoxy-20-hydroxyicosanoic acid |
InChI |
InChI=1S/C20H40O5/c21-18-19(25-24)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20(22)23/h19,21,24H,1-18H2,(H,22,23) |
Clé InChI |
CJVPAQARMOWPLF-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O |
SMILES canonique |
C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O |
Synonymes |
19-HOO-20-OHAA 19-hydroperoxy-20-hydroxyarachidic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















